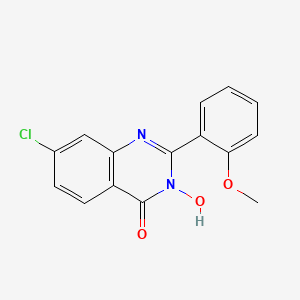
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone (C11H8ClNO3) is an organic compound found in various plants, including the bark of the African plant Pausinystalia yohimbe and the leaves of the South American plant Ilex paraguariensis. It is an important compound in the study of medicinal chemistry due to its various pharmacological properties. This compound has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and anti-cancer drugs.
Wissenschaftliche Forschungsanwendungen
Broad Biological Activities
The quinazolinone scaffold, including derivatives like 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone, is known for its diverse biological activities. This compound, as part of the quinazolinone class, has been reported to possess a wide range of biological properties, including antibacterial, antifungal, antitubercular, antiviral, and anticancer activities. Additionally, it shows potential in antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic applications. Specifically, derivatives of quinazolinone have demonstrated significant analgesic activity, showcasing the compound's relevance in pain management research (Osarumwense Peter Osarodion, 2023).
Antioxidant Properties
The antioxidant capacity of quinazolinone derivatives has been extensively studied, revealing the importance of structural modifications for enhanced activity. Research has found that the presence of hydroxyl groups, in addition to methoxy substituents, significantly boosts the antioxidant effectiveness of these compounds. This suggests the potential of quinazolinone derivatives, including those similar to 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone, in combating oxidative stress-related diseases (Janez Mravljak et al., 2021).
Phosphodiesterase Inhibition
Quinazolinone derivatives have been identified as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), which is crucial for cardiovascular research. Studies indicate that specific substitutions at the quinazolinone moiety, such as methoxy groups, contribute to the inhibition of cGMP-PDE, offering therapeutic potential for cardiovascular diseases (Y. Takase et al., 1994).
Anticancer Applications
Research into quinazolinone-based compounds has shown promising anticancer properties. These compounds have been synthesized and evaluated for their ability to disrupt microtubule function, a critical mechanism in cancer therapy. Quinazolinone derivatives, by mimicking microtubule disruptor series and incorporating the aryl sulfamate motif, exhibit potent antiproliferative activity against tumor cells, highlighting their potential in cancer treatment (W. Dohle et al., 2018).
Corrosion Inhibition
Quinazolinone compounds have also been evaluated for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic media. This application is crucial for industrial processes, where corrosion can lead to significant material and financial losses. Studies demonstrate that quinazolinone derivatives can offer significant protection, making them valuable for developing new corrosion-resistant materials (N. Errahmany et al., 2020).
Eigenschaften
IUPAC Name |
7-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c1-21-13-5-3-2-4-11(13)14-17-12-8-9(16)6-7-10(12)15(19)18(14)20/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCWACLLRSKWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666200 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

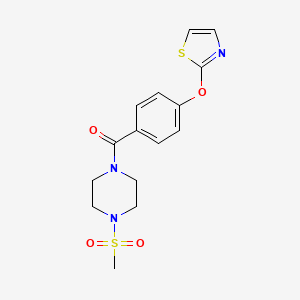
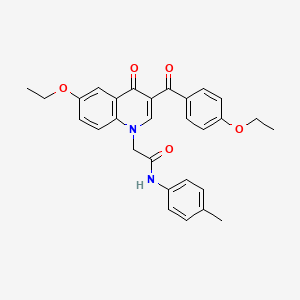
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2892834.png)
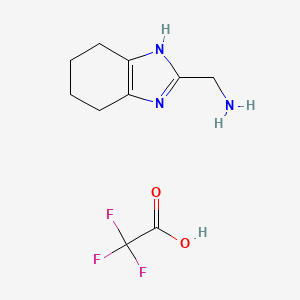

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2892839.png)
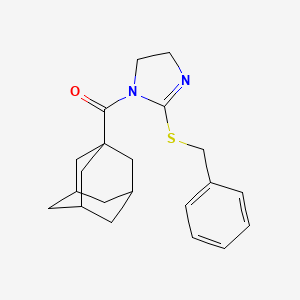
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide](/img/structure/B2892841.png)
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2892842.png)
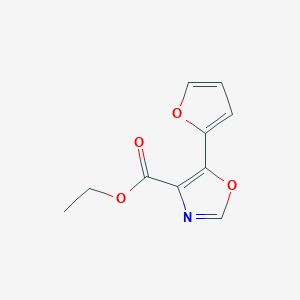
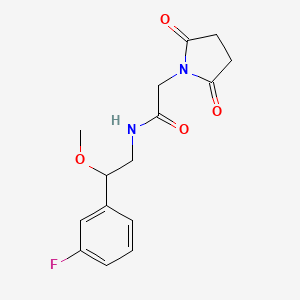
![4-({[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2892849.png)
![N-(5-fluoro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892850.png)
![(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2892851.png)